N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 81854-47-9
VCID: VC15949493
InChI: InChI=1S/C13H17NOSi/c1-11(15)14-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C13H17NOSi
Molecular Weight: 231.36 g/mol

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide

CAS No.: 81854-47-9

Cat. No.: VC15949493

Molecular Formula: C13H17NOSi

Molecular Weight: 231.36 g/mol

* For research use only. Not for human or veterinary use.

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide - 81854-47-9

Specification

CAS No. 81854-47-9
Molecular Formula C13H17NOSi
Molecular Weight 231.36 g/mol
IUPAC Name N-[4-(2-trimethylsilylethynyl)phenyl]acetamide
Standard InChI InChI=1S/C13H17NOSi/c1-11(15)14-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15)
Standard InChI Key IGJIYPQZUVEIQO-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C#C[Si](C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide consists of three primary components:

  • A phenyl ring substituted at the para position with an ethynyl group.

  • A trimethylsilyl (TMS) protecting group attached to the terminal alkyne carbon.

  • An acetamide moiety (-NHCOCH3_3) at the phenyl ring’s ortho position relative to the ethynyl-TMS group.

The TMS group enhances stability by preventing unwanted alkyne reactivity during synthetic transformations, while the acetamide group provides hydrogen-bonding capability for biological interactions .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC13H17NOSi\text{C}_{13}\text{H}_{17}\text{NOSi}
Molecular Weight231.36 g/mol
Density0.973 g/cm³
Boiling Point258.873°C
Melting Point94–98°C
SolubilitySoluble in THF, DMF, chloroform

Synthesis and Characterization

Synthetic Pathways

The compound is predominantly synthesized via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides . A representative synthesis involves:

  • Preparation of 4-iodophenylacetamide:

    • Acetylation of 4-iodoaniline using acetic anhydride.

  • Sonogashira Coupling:

    • Reaction of 4-iodophenylacetamide with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh3_3)4_4 and CuI as a co-catalyst.

    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Temperature: 60–80°C under inert atmosphere .

Key Reaction Equation:

4-Iodophenylacetamide+TMSAPd(PPh3)4, CuIN-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide+HI[1][3]\text{4-Iodophenylacetamide} + \text{TMSA} \xrightarrow{\text{Pd(PPh}_3\text{)}_4,\ \text{CuI}} \text{N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide} + \text{HI} \quad[1][3]

Deprotection and Functionalization

The TMS group can be removed under mild basic conditions (e.g., K2_2CO3_3 in methanol) to yield N-(4-ethynylphenyl)acetamide, enabling further derivatization via click chemistry or metal-catalyzed couplings .

CompoundCA II IC50_{50} (nM)CA IX IC50_{50} (nM)CA XII IC50_{50} (nM)
16e8.24.75.1
16a12.46.37.8

Data sourced from in vitro assays using recombinant enzymes .

Anticancer Activity

In hypoxia-selective cytotoxicity studies:

  • Compound 16e reduced viability of HT-29 colorectal cancer cells by 78% at 10 µM.

  • MDA-MB-231 breast cancer cells showed 65% growth inhibition under similar conditions .

Comparative Analysis of Structural Analogues

Related Compounds

Structural modifications alter biological activity and physicochemical properties:

Table 3: Structural Analogues and Their Features

Compound NameMolecular FormulaKey DifferencesBiological Activity
N-(4-Ethynylphenyl)acetamideC10H9NO\text{C}_{10}\text{H}_{9}\text{NO}Lacks TMS groupAnalgesic properties
4-((Trimethylsilyl)ethynyl)anilineC11H15NSi\text{C}_{11}\text{H}_{15}\text{NSi}Replaces acetamide with -NH2_2Polymer precursor
Methyl 3-ethynyl-4-(trifluoroacetamido)benzoateC12H8F3NO3\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{NO}_{3}Ester and trifluoroacetamide groupsCA IX inhibition (IC50_{50} = 3.9 nM)

Future Directions and Applications

Drug Development

  • Optimizing bioavailability: Introducing polar substituents (e.g., -OH, -COOH) to enhance water solubility.

  • Targeted delivery: Conjugation with tumor-homing peptides for selective CA IX/XII inhibition .

Material Science

  • Polymer synthesis: Ethynyl-TMS groups enable alkyne-azide cycloadditions for cross-linked polymers .

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